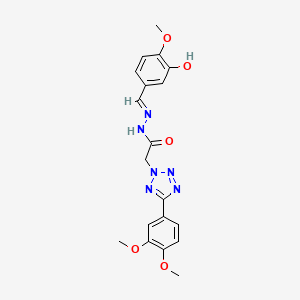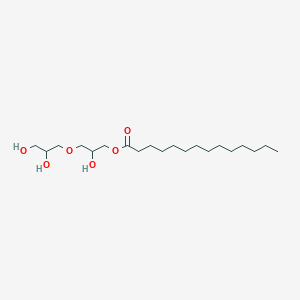
Diglyceryl monomyristate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diglyceryl monomyristate is a nonionic surfactant and emulsifier commonly used in various industries, including cosmetics, pharmaceuticals, and food. It is derived from glycerol and myristic acid, a fatty acid found in nutmeg, coconut oil, and palm kernel oil. This compound is known for its excellent emulsifying properties, making it a valuable ingredient in formulations requiring stable emulsions.
準備方法
Synthetic Routes and Reaction Conditions
Diglyceryl monomyristate can be synthesized by esterification of diglycerol with myristic acid. The reaction typically involves heating diglycerol and myristic acid in the presence of an acid catalyst, such as p-toluenesulfonic acid, and a solvent like acetonitrile-tetrahydrofuran mixture . The reaction is carried out under reflux conditions, and molecular sieves are used to remove water formed during the reaction, driving the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The raw materials, diglycerol and myristic acid, are mixed in large reactors with acid catalysts. The reaction mixture is heated, and water is continuously removed to ensure complete esterification. The product is then purified through distillation or chromatography to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Diglyceryl monomyristate primarily undergoes hydrolysis and esterification reactions. It can be hydrolyzed back into diglycerol and myristic acid under acidic or basic conditions. Additionally, it can participate in transesterification reactions with other fatty acids or alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Esterification: Acid catalysts (e.g., p-toluenesulfonic acid), solvents (e.g., acetonitrile-tetrahydrofuran), molecular sieves.
Major Products Formed
Hydrolysis: Diglycerol and myristic acid.
Transesterification: New esters formed with different fatty acids or alcohols.
科学的研究の応用
Chemistry
In chemistry, diglyceryl monomyristate is used as a surfactant in the formation of micelles and reverse micelles. These structures are valuable in studying the behavior of amphiphilic molecules and their self-assembly properties .
Biology
In biological research, this compound is utilized for its ability to form stable emulsions, which are essential in drug delivery systems. It helps in the encapsulation and controlled release of active pharmaceutical ingredients.
Medicine
In medicine, this compound is explored for its antimicrobial properties. It has shown effectiveness against various foodborne pathogens, making it a potential candidate for use in antimicrobial formulations .
Industry
Industrially, this compound is widely used in cosmetics and personal care products as an emulsifier and skin conditioning agent. It is also employed in food products to improve texture and stability.
作用機序
Diglyceryl monomyristate exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for the formation of stable emulsions. In antimicrobial applications, it disrupts the cell membranes of microorganisms, leading to cell lysis and death . The compound targets the lipid bilayer of bacterial membranes, causing increased permeability and leakage of cellular contents.
類似化合物との比較
Similar Compounds
Glyceryl monomyristate: Another ester of glycerol and myristic acid, used similarly as an emulsifier and surfactant.
Monosaccharide monomyristate derivatives: These compounds, such as glucosyl and galactosyl monomyristates, exhibit similar surfactant properties and antimicrobial activities.
Uniqueness
Diglyceryl monomyristate is unique due to its diglycerol backbone, which provides enhanced emulsifying properties compared to monoglycerides. Its ability to form stable reverse micelles in nonpolar solvents also sets it apart from other surfactants .
特性
CAS番号 |
107615-28-1 |
|---|---|
分子式 |
C20H40O6 |
分子量 |
376.5 g/mol |
IUPAC名 |
[3-(2,3-dihydroxypropoxy)-2-hydroxypropyl] tetradecanoate |
InChI |
InChI=1S/C20H40O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(24)26-17-19(23)16-25-15-18(22)14-21/h18-19,21-23H,2-17H2,1H3 |
InChIキー |
GGCDQHOMAXJOTJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(=O)OCC(COCC(CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



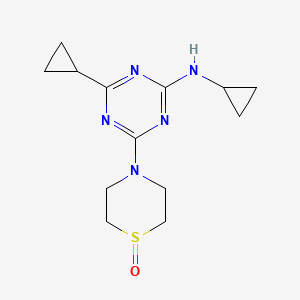
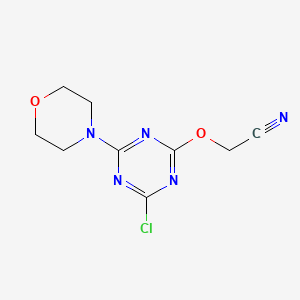
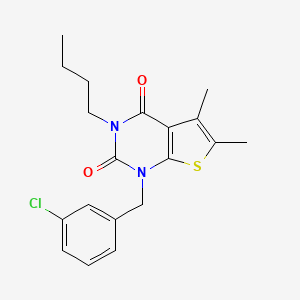
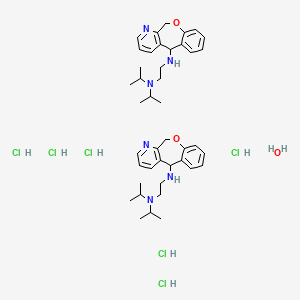
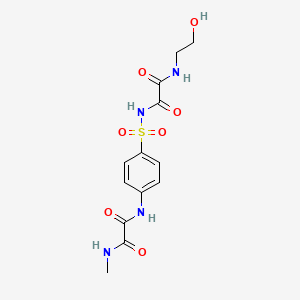



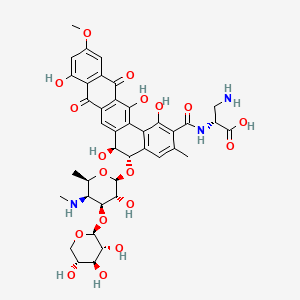

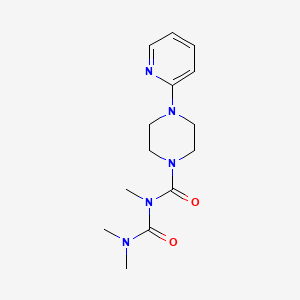
![[(3S,3aR,6S,6aS)-3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762077.png)
